molecular formula C20H21N5O3 B2649753 benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate CAS No. 2034560-36-4

benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate

Cat. No.: B2649753
CAS No.: 2034560-36-4
M. Wt: 379.42
InChI Key: CKHYMZOQDPFBAR-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate is a complex organic compound that features a triazole ring, a phenyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Carbamate Moiety: This can be done by reacting an amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the triazole ring.

    Reduction: Reduction reactions can target the carbonyl group in the carbamate moiety.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenyl group or triazole ring.

    Reduction: Reduced forms of the carbamate moiety.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Bioconjugation: The triazole ring can be used in click chemistry for bioconjugation applications.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Materials Science: Used in the development of new materials with specific properties.

    Polymer Chemistry: Can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism by which benzyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access.

    Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-oxo-2-((1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)amino)ethyl)carbamate: Similar structure but with a different triazole isomer.

    Phenyl (2-oxo-2-((1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)amino)ethyl)carbamate: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

    Structural Features: The specific arrangement of the triazole ring, phenyl group, and carbamate moiety gives it unique chemical and biological properties.

    Reactivity: Its reactivity profile differs from similar compounds due to the presence of the triazole ring and carbamate moiety.

Properties

IUPAC Name

benzyl N-[2-oxo-2-[[1-phenyl-2-(triazol-2-yl)ethyl]amino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c26-19(13-21-20(27)28-15-16-7-3-1-4-8-16)24-18(14-25-22-11-12-23-25)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,21,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHYMZOQDPFBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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